molecular formula C15H22O2 B14850984 2-(Cyclohexyloxy)-3-isopropylphenol

2-(Cyclohexyloxy)-3-isopropylphenol

Cat. No.: B14850984
M. Wt: 234.33 g/mol
InChI Key: GNBSAXISTQWPIQ-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-3-isopropylphenol is an organic compound that features a phenol group substituted with a cyclohexyloxy group at the second position and an isopropyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-3-isopropylphenol typically involves the reaction of 2-hydroxy-3-isopropylphenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-3-isopropylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(Cyclohexyloxy)-3-isopropylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-3-isopropylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclohexyloxy and isopropyl groups may influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexyloxy)-4-isopropylphenol
  • 2-(Cyclohexyloxy)-3-methylphenol
  • 2-(Cyclohexyloxy)-3-tert-butylphenol

Uniqueness

2-(Cyclohexyloxy)-3-isopropylphenol is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexyloxy and isopropyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-cyclohexyloxy-3-propan-2-ylphenol

InChI

InChI=1S/C15H22O2/c1-11(2)13-9-6-10-14(16)15(13)17-12-7-4-3-5-8-12/h6,9-12,16H,3-5,7-8H2,1-2H3

InChI Key

GNBSAXISTQWPIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)O)OC2CCCCC2

Origin of Product

United States

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